molecular formula C14H16N2O2 B11388798 2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

Cat. No.: B11388798
M. Wt: 244.29 g/mol
InChI Key: ZKKHXUYGOVFZBU-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a 1,2-oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide typically involves the reaction of 4-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the oxazole ring. This is followed by the introduction of the propanamide group through an amidation reaction. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Saturated oxazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropanamide: A simpler amide with similar structural features but lacking the oxazole ring.

    N-(4-methylphenyl)propanamide: Similar aromatic substitution but without the oxazole ring.

    2-methyl-N-(4-methylphenyl)oxazole: Contains the oxazole ring but lacks the propanamide group.

Uniqueness

2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide is unique due to the combination of the oxazole ring and the propanamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

InChI

InChI=1S/C14H16N2O2/c1-9(2)14(17)15-13-8-12(16-18-13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,15,17)

InChI Key

ZKKHXUYGOVFZBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C(C)C

Origin of Product

United States

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